1,8-Octanediamine, dihydrochloride
Overview
Description
1,8-Octanediamine, dihydrochloride is a chemical compound with the molecular formula C8H22Cl2N2 . It is a derivative of 1,8-octanediamine, where two hydrochloric acid molecules are added to the amine groups, resulting in a dihydrochloride salt. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Chemical Reactions Analysis
Types of Reactions: 1,8-Octanediamine, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding amine oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Amine oxides
Reduction: 1,8-Octanediamine
Substitution: Various substituted amines depending on the nucleophile used
Scientific Research Applications
1,8-Octanediamine, dihydrochloride is widely used in scientific research due to its versatility:
Biology: It is used in the study of protein interactions and enzyme activities.
Medicine: The compound is utilized in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of adhesives, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,8-Octanediamine, dihydrochloride exerts its effects depends on its specific application. For example, in polymer synthesis, it acts as a cross-linking agent, forming bonds between polymer chains. In pharmaceutical applications, it may interact with biological targets to modulate biological processes.
Molecular Targets and Pathways:
Polymer Synthesis: Cross-linking agent
Pharmaceuticals: Interaction with enzymes or receptors
Comparison with Similar Compounds
Hexamethylenediamine
1,4-Diaminobutane
1,6-Diaminohexane
1,10-Diaminodecane
1,7-Diaminoheptane
1,12-Diaminododecane
1,9-Diaminononane
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Properties
IUPAC Name |
8-azaniumyloctylazanium;dichloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c9-7-5-3-1-2-4-6-8-10;;/h1-10H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLWZOGXFQNIMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC[NH3+])CCC[NH3+].[Cl-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
373-44-4 (Parent) | |
Record name | 1,8-Octanediamine, hydrochloride (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007613163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
217.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7613-16-3 | |
Record name | 1,8-Octanediamine, hydrochloride (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007613163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Octanediamine, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octamethylenediammonium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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